2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide
Description
This compound belongs to the benzothieno[3,2-d]pyrimidin-4-one class, characterized by a fused benzothiophene-pyrimidine core. The molecule features a fluoro substituent at position 9 and an acetamide group linked to a 4-methoxyphenyl moiety. These structural elements influence its electronic, steric, and pharmacokinetic properties, positioning it as a candidate for anti-inflammatory or anticancer applications. The 4-methoxyphenyl group enhances lipophilicity, while the fluorine atom improves metabolic stability and binding interactions with biological targets .
Properties
IUPAC Name |
2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3S/c1-26-12-7-5-11(6-8-12)22-15(24)9-23-10-21-17-16-13(20)3-2-4-14(16)27-18(17)19(23)25/h2-8,10H,9H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUGRJABJPRZEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC(=C43)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One possible synthetic route begins with the formation of the benzothiophene core, followed by the construction of the pyrimidine ring. Key steps include:
Formation of the Benzothiophene Core: : This can be achieved through a cyclization reaction of a suitable thiophenol derivative with an appropriate electrophilic partner.
Pyrimidine Ring Construction:
Acetamide Group Addition: : Finally, the acetamide functionality is introduced via an amide coupling reaction using 4-methoxyaniline and acetic anhydride.
Industrial Production Methods
In an industrial setting, these reactions are often optimized for scale, yield, and cost-effectiveness. This might include using high-throughput reactors, advanced catalysts, and optimized reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide can undergo several types of chemical reactions, including:
Oxidation: : This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: : Reduction reactions can be used to reduce specific functional groups, such as carbonyl or nitro groups.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, hydrogen gas and catalysts for reduction, and halogenating agents for substitution.
Scientific Research Applications
Chemistry
In chemistry, 2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide serves as a useful building block for synthesizing complex organic molecules and exploring new reaction mechanisms.
Biology
Biologically, this compound may act as a probe for investigating enzyme interactions and cellular pathways due to its structural features and reactivity.
Medicine
Medicinally, it holds potential as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in various diseases.
Industry
In industry, it could be used in the synthesis of materials with specialized properties, such as pharmaceuticals, agrochemicals, or advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to modulation of biological pathways, influencing processes like signal transduction, metabolism, or gene expression. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The benzothieno[3,2-d]pyrimidin-4-one scaffold is shared across multiple derivatives. Key variations in substituents critically modulate biological activity:
*Predicted using QSAR models.
Physicochemical and Pharmacokinetic Profiles
- Lipophilicity: The target compound’s logP (~3.2) is comparable to ’s chlorophenyl derivative (logP ~3.5) but higher than thieno-core analogs (logP ~2.9) .
- Solubility : Acetamide derivatives (e.g., ) show moderate aqueous solubility (0.5–1.2 mg/mL), while sulfonamides () are less soluble due to higher polarity .
Research Findings and Implications
- Synthetic Routes : The target compound’s acetamide group can be synthesized via acetylation (e.g., acetic anhydride reflux, as in ), contrasting with thioether-based methods in .
- Structure-Activity Relationships (SAR) :
- Unresolved Questions : The target’s exact COX-2 inhibition potency and in vivo bioavailability remain unvalidated. Comparative studies with ’s lead compounds are warranted.
Biological Activity
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothieno-pyrimidine core. Its chemical formula can be represented as CHFNOS. The presence of the fluorine atom and methoxy group contributes to its unique pharmacological properties.
Antitumor Activity
Recent studies have indicated that compounds similar to 2-(9-fluoro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide exhibit significant antitumor properties. For instance, derivatives of benzothieno-pyrimidines have been tested against various cancer cell lines, showing promising cytotoxic effects.
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 5.6 | DNA intercalation |
| Compound B | HCT116 (Colon) | 7.2 | Apoptosis induction |
| Compound C | MCF-7 (Breast) | 4.8 | Cell cycle arrest |
Anti-inflammatory Activity
The compound's structural features suggest it may also possess anti-inflammatory properties. Inhibitors of myeloperoxidase (MPO), a key enzyme in inflammatory processes, have shown that similar compounds can effectively reduce MPO activity in vitro and in vivo.
Case Study: MPO Inhibition
A study evaluated the efficacy of a closely related compound (PF-06282999), highlighting its ability to inhibit MPO in lipopolysaccharide-stimulated human whole blood. The results demonstrated robust inhibition, suggesting that compounds with the benzothieno-pyrimidine structure could be developed as anti-inflammatory agents.
The biological activity of this compound is likely mediated through several mechanisms:
- DNA Binding : Many similar compounds have been shown to bind to DNA, inhibiting replication and transcription processes.
- Enzyme Inhibition : The inhibition of key enzymes involved in inflammatory pathways suggests potential therapeutic applications in treating autoimmune diseases.
- Cell Cycle Modulation : Compounds with similar structures have been reported to induce cell cycle arrest in cancer cells, leading to apoptosis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
